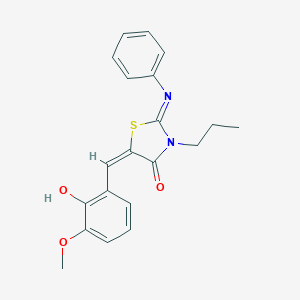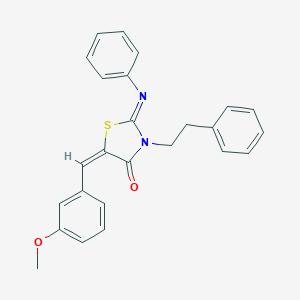![molecular formula C16H18N2O2 B298637 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B298637.png)
1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde, also known as OPIE, is a synthetic derivative of indole. OPIE has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde is not fully understood, but it is believed to act through the inhibition of key enzymes and proteins involved in cellular processes. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, this compound has been shown to bind to and inhibit the activity of protein kinase C, an enzyme involved in cell signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, decrease cell proliferation, and inhibit cell migration. In vivo studies have shown that this compound can reduce tumor growth in animal models. This compound has also been shown to have neuroprotective effects, with studies demonstrating its ability to reduce oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde in lab experiments is its high purity and stability. This compound can be synthesized with high yield and purity, making it a reliable option for research purposes. Additionally, this compound has a long shelf life, allowing for experiments to be conducted over an extended period of time. However, one limitation of using this compound is its relatively high cost compared to other compounds. This may limit its accessibility for some researchers.
Orientations Futures
There are several future directions for research involving 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde. One area of interest is the development of this compound derivatives with improved anticancer properties. Another area of interest is the investigation of this compound as a potential drug target for the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as materials science and nanotechnology.
Conclusion
In summary, this compound is a synthetic derivative of indole that has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have anticancer properties, neuroprotective effects, and potential as a drug target for the treatment of neurological disorders. While there are limitations to using this compound in lab experiments, such as its cost, its high purity and stability make it a reliable option for research purposes. Future research involving this compound may lead to the development of new treatments for a range of diseases and disorders.
Méthodes De Synthèse
1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde can be synthesized through a multi-step process involving the reaction of indole-3-carbaldehyde with piperidine and acetic anhydride. The resulting intermediate is then oxidized to form this compound. The synthesis of this compound has been optimized to increase yield and purity, making it a viable option for research purposes.
Applications De Recherche Scientifique
1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been shown to have anticancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. In biochemistry, this compound has been used as a fluorescent probe to study protein-ligand interactions. In pharmacology, this compound has been investigated for its potential as a drug target for the treatment of neurological disorders.
Propriétés
Formule moléculaire |
C16H18N2O2 |
|---|---|
Poids moléculaire |
270.33 g/mol |
Nom IUPAC |
1-(2-oxo-2-piperidin-1-ylethyl)indole-3-carbaldehyde |
InChI |
InChI=1S/C16H18N2O2/c19-12-13-10-18(15-7-3-2-6-14(13)15)11-16(20)17-8-4-1-5-9-17/h2-3,6-7,10,12H,1,4-5,8-9,11H2 |
Clé InChI |
LFOVBAGZNIDOBO-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C=O |
SMILES canonique |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(3-Chloro-4-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298555.png)
![5-{4-[(2-Fluorobenzyl)oxy]benzylidene}-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298556.png)
![5-{5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298561.png)
![(2Z,5Z)-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298563.png)
![2-[(4-Methoxyphenyl)imino]-3-methyl-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B298564.png)
![5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298567.png)
![5-(5-Chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298568.png)
![5-(3,5-Dibromo-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298569.png)
![5-[3-Ethoxy-4-(2-propynyloxy)benzylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298570.png)
![5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298571.png)
![2-{[2-Iodo-6-methoxy-4-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzonitrile](/img/structure/B298572.png)


